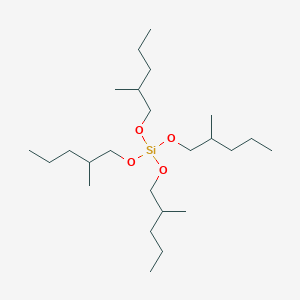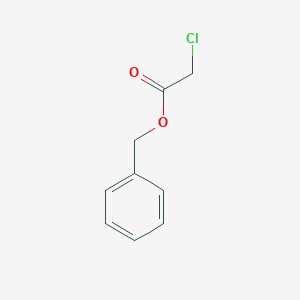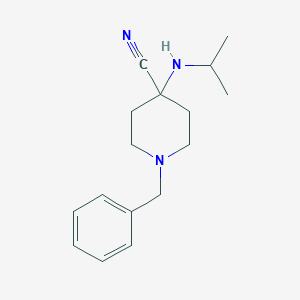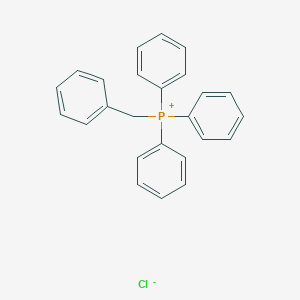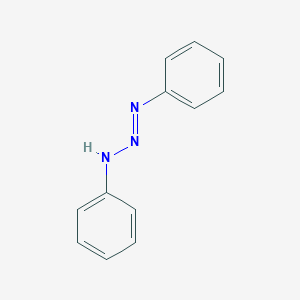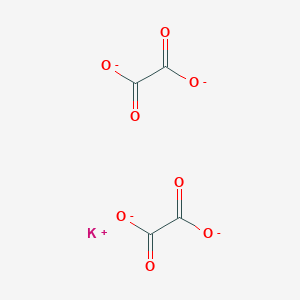![molecular formula C13H8Cl2N2 B094874 3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine CAS No. 1084-98-6](/img/structure/B94874.png)
3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine, also known as clozapine, is a tricyclic dibenzodiazepine derivative that was first synthesized in 1958. It is a potent antipsychotic drug that is primarily used to treat schizophrenia and other psychotic disorders. Clozapine is unique among antipsychotic medications in that it has a lower risk of causing movement disorders, such as tardive dyskinesia, and it has been shown to be effective in treating treatment-resistant schizophrenia.
Mécanisme D'action
The exact mechanism of action of 3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine is not fully understood, but it is thought to work by blocking the activity of dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking dopamine receptors, 3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine reduces the activity of dopamine in the brain, which can help to reduce the symptoms of schizophrenia.
Effets Biochimiques Et Physiologiques
Clozapine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters in the brain, including serotonin, norepinephrine, and acetylcholine. Clozapine has also been shown to have anti-inflammatory effects, which may contribute to its effectiveness in treating schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
Clozapine has a number of advantages for use in lab experiments. It is a potent antipsychotic drug that has been extensively studied, and it has a well-established safety profile. However, there are also some limitations to its use in lab experiments. Clozapine can be difficult to work with due to its high potency, and it can be expensive to obtain.
Orientations Futures
There are a number of future directions for research on 3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine. One area of research is the development of new antipsychotic drugs that are based on the structure of 3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to 3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine treatment. Additionally, there is a need for further research on the long-term effects of 3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine treatment, particularly in terms of its effects on cognitive function and quality of life.
Méthodes De Synthèse
The synthesis of 3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine is a multi-step process that involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-chloroaniline to form the intermediate 2-chloro-5-nitrobenzamide. This intermediate is then reduced using iron powder and hydrochloric acid to form 2-chloro-5-aminobenzamide. The final step involves the reaction of 2-chloro-5-aminobenzamide with 8-chloro-6-fluoro-11H-benzo[b][1,4]diazepine to form 3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine.
Applications De Recherche Scientifique
Clozapine has been extensively studied for its use in treating schizophrenia and other psychotic disorders. It has been shown to be effective in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions, as well as the negative symptoms, such as apathy and social withdrawal. Clozapine has also been studied for its use in treating bipolar disorder, depression, and anxiety disorders.
Propriétés
Numéro CAS |
1084-98-6 |
|---|---|
Nom du produit |
3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine |
Formule moléculaire |
C13H8Cl2N2 |
Poids moléculaire |
263.12 g/mol |
Nom IUPAC |
3,8-dichloro-11H-benzo[c][1,2]benzodiazepine |
InChI |
InChI=1S/C13H8Cl2N2/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)17-16-12(8)6-10/h1-4,6-7H,5H2 |
Clé InChI |
XAIPJGJDHUBXQY-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=C(C=C2)Cl)N=NC3=C1C=CC(=C3)Cl |
SMILES canonique |
C1C2=C(C=C(C=C2)Cl)N=NC3=C1C=CC(=C3)Cl |
Autres numéros CAS |
1084-98-6 |
Synonymes |
3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



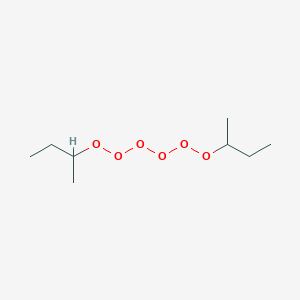
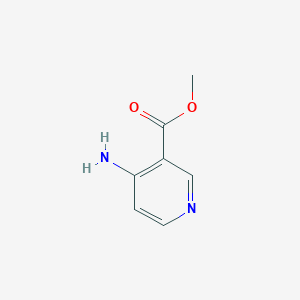
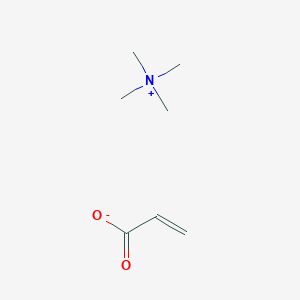
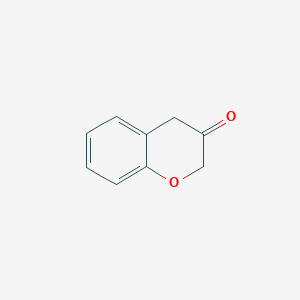
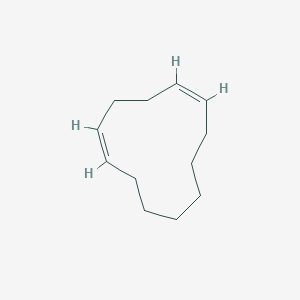
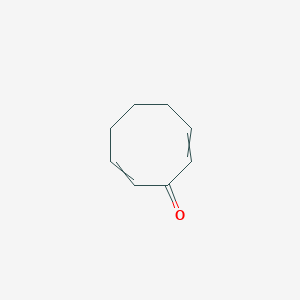
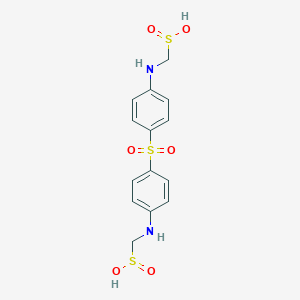
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-](/img/structure/B94805.png)
